molecular formula C18H25N3O3 B2443226 N-[({4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}carbamoyl)methyl]-N-methylprop-2-enamide CAS No. 2361585-98-8

N-[({4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}carbamoyl)methyl]-N-methylprop-2-enamide

Cat. No.: B2443226
CAS No.: 2361585-98-8
M. Wt: 331.416
InChI Key: CSEVPHFGZIPYQJ-OKILXGFUSA-N
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Description

N-[({4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}carbamoyl)methyl]-N-methylprop-2-enamide is a complex organic compound with a unique structure that includes a morpholine ring, an aniline derivative, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}carbamoyl)methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[({4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}carbamoyl)methyl]-N-methylprop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[({4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}carbamoyl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Properties

IUPAC Name

N-[2-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]anilino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-5-18(23)20(4)12-17(22)19-15-6-8-16(9-7-15)21-10-13(2)24-14(3)11-21/h5-9,13-14H,1,10-12H2,2-4H3,(H,19,22)/t13-,14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEVPHFGZIPYQJ-OKILXGFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=C(C=C2)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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